molecular formula C₁₃H₁₂D₁₁NO₄ B1153344 N-Boc-DL-cyclohexylglycine-d11

N-Boc-DL-cyclohexylglycine-d11

Cat. No.: B1153344
M. Wt: 268.39
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-DL-cyclohexylglycine-d11 is a deuterium-labeled racemic amino acid derivative. This compound serves as a critical building block in pharmaceutical research and development, particularly for the synthesis of peptidomimetic macrocycles and other complex molecules explored in drug discovery . The incorporation of eleven deuterium (D) atoms makes this reagent a valuable internal standard in quantitative mass spectrometry-based bioanalysis, enabling precise and reliable measurement of drug candidates and their metabolites in complex biological matrices . Furthermore, the deuterated cyclohexylglycine backbone and the tert-butoxycarbonyl (Boc) protecting group are essential for probing metabolic pathways and for use in advanced Solid-Phase Peptide Synthesis (SPPS) methodologies. The Boc group offers robust protection for the amine functionality during synthesis and can be cleanly removed under controlled acidic conditions. This product is strictly intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use . All handling should be conducted by qualified professionals in a controlled laboratory setting.

Properties

Molecular Formula

C₁₃H₁₂D₁₁NO₄

Molecular Weight

268.39

Synonyms

N-tert-Butoxycarbonyl-DL-cyclohexylglycine-d11;  α-[[(1,1-Dimethylethoxy)carbonyl]amino]-cyclohexaneacetic Acid-d11;  2-((tert-Butoxycarbonyl)amino)-2-cyclohexylacetic Acid-d11: N-Boc-2-cyclohexyl-DL-glycine-d11

Origin of Product

United States

Synthetic Methodologies for N Boc Dl Cyclohexylglycine D11 and Its Analogs

N-Boc Protecting Group Chemistry in Deuterated Amino Acid Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, particularly for amino acids. fishersci.co.ukwikipedia.org Its stability under many reaction conditions and its facile removal under acidic conditions make it highly valuable. organic-chemistry.org

The standard procedure for introducing the N-Boc group involves the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under alkaline conditions. wikipedia.org This can be performed in various solvent systems, such as dioxane/water or methanol (B129727), with a base like sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukwikipedia.org

To improve efficiency and chemoselectivity, several optimized conditions have been developed. The reaction can be conducted under solvent-free conditions at room temperature using a catalytic amount of iodine. organic-chemistry.org Another highly efficient catalyst is perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂). organic-chemistry.org For substrates that are sensitive to water, anhydrous conditions using Boc₂O with triethylamine (B128534) (TEA) in methanol (MeOH) or dimethylformamide (DMF) are preferred. This is particularly important for deuterated amino acids to prevent the potential loss of the isotopic label through exchange with water.

Table 3: Optimized Conditions for N-Boc Protection of Amines

Reagent/Catalyst Solvent Temperature Key Feature / Advantage
Boc₂O / NaOH Dioxane / Water Room Temp Standard, widely used aqueous method.
Boc₂O / Iodine Solvent-free Room Temp Efficient and practical protocol under ambient conditions. organic-chemistry.org
Boc₂O / HClO₄–SiO₂ Solvent-free Room Temp Utilizes an inexpensive and reusable catalyst. organic-chemistry.org
Boc₂O / TEA MeOH or DMF 40-50 °C Anhydrous conditions suitable for water-sensitive substrates.

Selective Deprotection Methodologies for N-Boc in Deuterated Systems

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under various conditions and its straightforward removal. However, in the context of deuterated molecules, the choice of deprotection method is critical to prevent the unintended loss of deuterium (B1214612) labels through D/H exchange, particularly at acidic C-H positions adjacent to activating groups.

Traditional N-Boc deprotection relies heavily on acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in ethereal solvents. While effective, these strong acidic environments can pose a risk to the isotopic integrity of a deuterated molecule, especially if the deuterium atoms are located at exchangeable positions. Consequently, the development and application of milder deprotection protocols are of paramount importance.

Several milder and more selective methods for N-Boc deprotection have been reported, which could be advantageous in the synthesis of N-Boc-DL-cyclohexylglycine-d11 and its analogs. These methods often employ Lewis acids, enzymatic cleavage, or other non-acidic reagents to effect the removal of the Boc group while preserving the deuterium labeling.

Key considerations for selective N-Boc deprotection in deuterated systems include:

Minimizing Protic Acids: The use of strong protic acids should be approached with caution. If acidic conditions are necessary, the reaction parameters (temperature, time, and acid concentration) must be carefully optimized to favor Boc cleavage over D/H exchange.

Lewis Acid Catalysis: Lewis acids such as zinc bromide (ZnBr2) in aprotic solvents can facilitate N-Boc removal under milder conditions than strong Brønsted acids. This can be particularly useful for substrates sensitive to strong acidity.

Thermal Deprotection: In some cases, thermal cleavage of the Boc group can be achieved, avoiding the need for acidic reagents altogether. This method's applicability, however, is dependent on the thermal stability of the substrate.

Enzymatic Deprotection: Biocatalytic approaches using specific enzymes can offer high selectivity for Boc group removal under neutral pH conditions, thereby safeguarding the deuterium labels.

Orthogonal Protecting Group Strategies for Multifunctional Deuterated Amino Acids

In the synthesis of complex molecules such as multifunctional deuterated amino acids, the concept of orthogonal protecting groups is essential. Orthogonality in this context refers to the use of multiple protecting groups, each of which can be removed under a specific set of reaction conditions without affecting the others. nih.goviris-biotech.depeptide.comresearchgate.netbiosynth.com This allows for the selective deprotection and subsequent modification of different functional groups within the same molecule in a controlled and stepwise manner.

For a multifunctional deuterated amino acid, an orthogonal protecting group strategy would be crucial to:

Selectively unmask functional groups for further reactions: For instance, a side-chain functional group might need to be revealed for conjugation or modification while the N-terminus remains protected.

Preserve the integrity of the deuterium labels: The deprotection conditions for one group must not lead to the loss of deuterium from any part of the molecule.

Avoid intramolecular side reactions: By keeping certain functional groups protected, unwanted cyclizations or rearrangements can be prevented.

A hypothetical example illustrating an orthogonal strategy for a deuterated, multifunctional amino acid is presented below:

Functional GroupProtecting GroupDeprotection ConditionsOrthogonality
α-AminoBocMild Acid (e.g., dilute TFA) or Lewis AcidOrthogonal to Fmoc, Cbz, and Allyl
Side-Chain CarboxylBenzyl (B1604629) (Bn)Hydrogenolysis (H2/Pd)Orthogonal to Boc, Fmoc, and Allyl
Side-Chain Hydroxyltert-Butyldimethylsilyl (TBDMS)Fluoride source (e.g., TBAF)Orthogonal to Boc, Bn, and Fmoc

In this example, the α-amino group (protected as Boc), a side-chain carboxyl group (protected as a benzyl ester), and a side-chain hydroxyl group (protected as a TBDMS ether) can all be deprotected independently of one another. This strategy would allow for the sequential manipulation of each functional group without compromising the others or the deuterium labels, provided the deprotection conditions are carefully chosen to avoid D/H exchange.

Asymmetric Synthesis and Enantiomeric Resolution of Cyclohexylglycine-d11 Derivatives

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of methods for the asymmetric synthesis or the resolution of racemic mixtures of cyclohexylglycine-d11 derivatives is of significant interest.

Chiral Catalyst-Mediated Enantioselective Deuteration and Derivatization

One of the most elegant approaches to obtaining enantiomerically enriched deuterated compounds is through the use of chiral catalysts. These catalysts can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

In the context of this compound, a chiral catalyst could be employed in several ways:

Enantioselective Deuteration: A prochiral precursor to the cyclohexylglycine moiety could be subjected to a deuteration reaction in the presence of a chiral catalyst. This would introduce the deuterium atoms in a stereoselective manner, establishing the desired chirality at the α-carbon.

Asymmetric Derivatization: A racemic mixture of a deuterated cyclohexylglycine precursor could be derivatized using a chiral reagent, leading to the formation of diastereomers that can then be separated.

Various catalytic systems have been developed for asymmetric deuteration, often involving transition metals such as rhodium, iridium, or palladium complexed with chiral ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Diastereoselective Synthesis of Cyclohexylglycine Precursors

Diastereoselective synthesis is another powerful strategy for controlling stereochemistry. This approach involves the use of a chiral auxiliary or a chiral substrate to influence the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer.

For the synthesis of this compound, a diastereoselective approach could involve:

Alkylation of a Chiral Glycine (B1666218) Enolate Equivalent: A chiral glycine enolate equivalent, where the chirality is introduced via a removable chiral auxiliary, could be alkylated with a deuterated cyclohexyl electrophile. The steric hindrance of the chiral auxiliary would direct the approach of the electrophile, leading to the formation of one diastereomer in excess.

Strecker Synthesis with a Chiral Amine: The Strecker synthesis, which involves the reaction of an aldehyde, an amine, and cyanide, can be rendered diastereoselective by using a chiral amine. Subsequent hydrolysis of the resulting α-aminonitrile would yield the desired amino acid with a preference for one stereoisomer.

After the diastereoselective reaction, the newly formed diastereomers can be separated by conventional techniques such as chromatography or crystallization. The chiral auxiliary can then be removed to afford the enantiomerically enriched deuterated cyclohexylglycine derivative.

Chromatographic and Crystallization-Based Resolution Techniques for Racemic Mixtures

When a racemic mixture of this compound is obtained, it can be separated into its constituent enantiomers through resolution techniques. wikipedia.orgnih.gov

Chromatographic Resolution:

Chiral chromatography is a widely used method for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their differential retention and separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Crystallization-Based Resolution:

Crystallization techniques can also be employed to resolve racemic mixtures. wikipedia.org These methods include:

Diastereomeric Salt Formation: The racemic this compound can be reacted with a chiral resolving agent (e.g., a chiral amine or acid) to form a mixture of diastereomeric salts. These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the resolving agent can be removed to yield the pure enantiomers.

Preferential Crystallization: In some cases, a supersaturated solution of a racemate can be induced to crystallize as a single enantiomer by seeding with a crystal of that enantiomer. This process, known as preferential crystallization or resolution by entrainment, can be an efficient method for obtaining enantiomerically pure material.

The successful application of these resolution techniques requires careful optimization of conditions to achieve efficient separation of the enantiomers of this compound.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds

Deuterium (B1214612) NMR spectroscopy offers a unique window into the molecular world of isotopically labeled compounds. wikipedia.org While it has a chemical shift range similar to proton NMR, the resolution can be lower due to the smaller magnetic dipole moment of the deuteron (B1233211). wikipedia.org However, its utility shines in specific applications, particularly in the solid state and for studying molecular dynamics. wikipedia.orgresearchgate.net For a compound like N-Boc-DL-cyclohexylglycine-d11, where the cyclohexyl moiety is perdeuterated, ²H NMR becomes a primary tool for investigation.

Solid-state NMR (ssNMR) is indispensable for studying the structure of molecules in their crystalline or powdered form. For deuterated compounds, ²H magic-angle spinning (MAS) NMR is a powerful technique. The combination of high magnetic fields (e.g., 28.2 T) and fast MAS can overcome the inherent low sensitivity and spectral resolution challenges associated with deuterium, allowing for the rapid acquisition of high-quality spectra. chemrxiv.orgchemrxiv.org

Two-dimensional (2D) correlation spectroscopy, such as the ²H-¹H cross-polarization isotope correlation spectroscopy (CP-iCOSY) experiment, is particularly valuable. chemrxiv.orgchemrxiv.org This technique facilitates the structural elucidation of partially deuterated compounds by revealing local structures and through-space interactions. chemrxiv.orgchemrxiv.org By correlating deuterium nuclei with nearby protons, it is possible to map out interatomic proximities, even those separated by distances greater than 4 Å. chemrxiv.orgchemrxiv.org This approach is highly effective for characterizing solid-state packing interactions in deuterated amino acids and other pharmaceutical compounds. chemrxiv.orgchemrxiv.orgresearchgate.net For this compound, a ²H-¹H correlation spectrum would reveal the spatial relationship between the deuterated cyclohexyl ring and the protons on the Boc-protecting group and the glycine (B1666218) backbone.

Table 1: Key Solid-State NMR Techniques for Deuterated Compounds

Technique Information Provided Application to this compound
1D ²H MAS NMR Deuteron chemical shifts, effectiveness of deuteration. wikipedia.orgchemrxiv.org Confirms the d11 labeling on the cyclohexyl ring and provides initial structural information.

In solution, NMR techniques are paramount for studying the conformation and dynamics of molecules. While this compound is a small molecule, the principles of using deuterium labeling to simplify spectra and probe dynamics are borrowed from studies on much larger biomolecules. Techniques like methyl-transverse relaxation-optimized spectroscopy (TROSY) have revolutionized the study of high-molecular-weight proteins. utoronto.canih.gov This is achieved by using specific isotope labeling schemes (e.g., protonated methyl groups in a highly deuterated background) to reduce signal broadening caused by slow molecular tumbling. utoronto.canih.gov

For a small, deuterated molecule, the primary benefit of deuterium substitution is the simplification of ¹H NMR spectra and the reduction of dipolar relaxation pathways, leading to sharper signals. utoronto.ca By observing the remaining protons or the ¹³C signals, one can study conformational changes and molecular motions with greater clarity. The dynamics of the d11-cyclohexyl ring itself can be probed directly through ²H relaxation measurements, which are sensitive to motions on various timescales, from picoseconds to seconds. nih.gov

NMR crystallography is an emerging field that combines solid-state NMR spectroscopy, diffraction methods, and computational modeling to refine the structures of molecular solids with high precision. nih.govmdpi.com Long-range order is not a strict requirement for NMR, making it especially powerful for studying disordered or heterogeneous systems. nih.gov

In the context of this compound, solid-state NMR data provides crucial local information that complements the long-range order information from X-ray diffraction (XRD). nih.govmdpi.com For example, ssNMR can determine the number of molecules in the asymmetric unit or distinguish between different polymorphs. mdpi.com The analysis of ²H-¹H correlation spectra can confirm hydrogen-bonding patterns and intermolecular contacts. chemrxiv.orgchemrxiv.org This experimental NMR data is then often used in conjunction with Gauge-Including Projector Augmented Wave (GIPAW) calculations to corroborate and refine crystal structures, leading to a highly accurate model of the solid-state conformation. chemrxiv.orgchemrxiv.org

The substitution of a proton with a deuteron is not electronically neutral; it induces small but measurable changes in the NMR parameters of nearby nuclei, known as isotope effects. stemwomen.org These effects arise from alterations in vibrational states and equilibrium geometry due to the increased mass of deuterium. nih.gov

Upon deuterium substitution, the NMR signal of a nearby nucleus typically shifts to a lower frequency (higher shielding). stemwomen.org One-bond isotope shifts on ¹³C due to deuterium substitution can range from 0.2 to 1.5 ppm, while two-bond shifts are around 0.1 ppm. huji.ac.il These shifts are sensitive to molecular geometry, conformation, and hydrogen bonding. nih.govfu-berlin.de For this compound, the ¹³C signals of the cyclohexyl ring carbons will exhibit significant one-bond isotope shifts. Furthermore, smaller two- and three-bond isotope effects would be observable on the glycine backbone carbons. Analyzing these isotope effects can provide subtle but valuable information about the molecule's conformational preferences and electronic structure. acs.org

Table 2: Typical Deuterium Isotope Effects on ¹³C Chemical Shifts

Isotope Shift Type Typical Magnitude (ppm) Information Gained
One-bond (¹Δ¹³C(D)) -0.2 to -1.5 Confirmation of labeling site, bond properties. huji.ac.il
Two-bond (²Δ¹³C(D)) -0.1 Structural information, electronic effects. huji.ac.il

Mass Spectrometry (MS) for Isotopic Analysis and Fragmentation Research

Mass spectrometry is a cornerstone analytical technique for isotopically labeled compounds, providing precise information on mass, isotopic purity, and molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is essential for accurately determining the isotopic purity and deuterium content of labeled compounds. nih.gov HRMS instruments can resolve the H/D isotopolog ions, allowing for a precise calculation of the extent of deuteration. nih.gov

Fragmentation Pathway Analysis of this compound and its Derivatives

The study of fragmentation pathways in mass spectrometry provides invaluable insights into the molecular structure of a compound. For this compound, electron ionization (EI) and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) are powerful tools to elucidate its structural characteristics. The deuterated cyclohexyl ring and the Boc protecting group exhibit distinct fragmentation patterns.

Under mass spectrometric analysis, the primary fragmentation of the this compound molecular ion involves the characteristic loss of the Boc group or fragments thereof. A prominent fragmentation pathway is the cleavage of the bond between the nitrogen and the carbonyl group of the Boc moiety, leading to the loss of isobutylene (B52900) (56 Da) and carbon dioxide (44 Da), or the entire Boc group (101 Da). The presence of the eleven deuterium atoms on the cyclohexyl ring results in a corresponding mass shift in the fragment ions containing this moiety, allowing for clear differentiation from its non-deuterated counterpart.

Another significant fragmentation pathway involves the cyclohexyl ring itself. The deuterated cyclohexyl group can undergo ring-opening and subsequent fragmentation, leading to the loss of deuterated ethylene (B1197577) fragments. The observation of these specific neutral losses confirms the location of the deuterium labels.

Table 1: Postulated ESI-MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Postulated Fragment Structure/Identity
269.2213.156.1[M+H - C₄H₈]⁺
269.2169.1100.1[M+H - C₅H₈O₂]⁺
269.2124.1145.1[Cyclohexyl-d11-CH=NH₂]⁺
213.1169.144.0[M+H - C₄H₈ - CO₂]⁺

Note: The m/z values are theoretical and may vary slightly in experimental data.

Application of Tandem Mass Spectrometry for Structural Characterization

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the definitive structural characterization of this compound. umich.eduuobabylon.edu.iq This method involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. This process provides a detailed fingerprint of the molecule's structure. uobabylon.edu.iqresearchgate.net

For this compound, a precursor ion, typically the protonated molecule [M+H]⁺ in electrospray ionization (ESI), is isolated in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer. The fragmentation pattern obtained is unique to the structure of the molecule and can be used to confirm the presence of the Boc protecting group, the cyclohexylglycine core, and the location and extent of deuterium labeling.

By comparing the MS/MS spectrum of this compound with that of its non-deuterated analog, the mass shift of 11 Da in the precursor ion and in all fragments containing the cyclohexyl ring can be unequivocally confirmed. This provides definitive evidence of the successful incorporation of the deuterium atoms.

Advanced Chromatographic Separations

Chromatographic techniques are essential for the purification and analysis of this compound, particularly for assessing its enantiomeric purity and for the analysis of any volatile deuterated analogs.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development for Enantiomeric Purity

As this compound is a racemic mixture, the separation of its D- and L-enantiomers is crucial for applications where stereochemistry is important. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. chromatographyonline.comresearchgate.net The development of a successful chiral HPLC method relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition. sigmaaldrich.comrsc.org

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in resolving the enantiomers of N-protected amino acids. The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Method development typically involves screening various CSPs and mobile phase systems. Normal-phase chromatography, using a mobile phase of hexane (B92381) and an alcohol like isopropanol, often provides good enantioselectivity for Boc-protected amino acids. The addition of a small amount of an acidic or basic modifier can further improve peak shape and resolution.

Table 2: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity of this compound

ParameterCondition
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C
Expected Outcome Baseline separation of the D- and L-enantiomers

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Analogs

While this compound itself is not sufficiently volatile for direct Gas Chromatography (GC) analysis, GC-MS can be employed for the analysis of more volatile derivatives or potential impurities. For instance, derivatization of the carboxylic acid group to an ester, such as a methyl or ethyl ester, can increase its volatility.

In a GC-MS analysis, the derivatized compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide structural information for identification.

This technique would be particularly useful for assessing the isotopic purity of the deuterated cyclohexylglycine core after removal of the Boc group and subsequent derivatization. The mass spectrum would clearly show the mass-to-charge ratio of the molecular ion and its fragments, allowing for the quantification of the deuterium incorporation.

Applications of N Boc Dl Cyclohexylglycine D11 in Chemical and Biochemical Research

Utilization as a Molecular Building Block in Complex Chemical Synthesis

The N-tert-butoxycarbonyl (Boc) protecting group makes N-Boc-DL-cyclohexylglycine-d11 amenable to standard peptide synthesis protocols, while the cyclohexylglycine moiety introduces conformational constraints. The deuterium (B1214612) labeling provides a subtle yet significant alteration in mass, useful for specific analytical applications.

The incorporation of non-canonical amino acids is a key strategy in the design of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved properties such as enhanced stability and oral bioavailability. The bulky cyclohexyl side chain of cyclohexylglycine restricts the conformational freedom of the peptide backbone, making it a valuable residue for inducing specific secondary structures like β-turns and helices. nih.govnih.gov This conformational constraint is crucial for studying the structure-activity relationships of bioactive peptides.

While direct studies detailing the incorporation of this compound into peptidomimetics are not extensively documented in publicly available literature, the use of its non-deuterated counterpart is well-established for creating conformationally restricted peptide analogs. nih.gov The introduction of the d11-labeled cyclohexyl group would provide a powerful tool for nuclear magnetic resonance (NMR) spectroscopic studies of these peptidomimetics. Deuterium labeling simplifies complex proton NMR spectra, allowing for clearer observation of the remaining proton signals and facilitating the determination of the three-dimensional structure of the peptide analog in solution. This is particularly useful for understanding how the constrained structure influences the biological activity of the molecule.

Table 1: Examples of Non-Canonical Amino Acids Used in Peptidomimetics

Non-Canonical Amino AcidStructural FeatureApplication in Peptidomimetics
N-methyl-leucineN-alkylationPresent in vancomycin, contributes to potency. mdpi.com
1-aminocyclohexane-1-carboxylic acid (Ac6c)α,α-dialkylationUsed in enkephalin and endomorphin analogs for in vivo activity. mdpi.com
Cyclohexylglycine Bulky aliphatic side chainInduces β-turns and helical structures. nih.gov

N-Boc-protected amino acids are fundamental building blocks in the synthesis of a wide array of molecular scaffolds relevant to drug discovery. These scaffolds form the core structures of molecules that can be further functionalized to create libraries of compounds for screening against biological targets. The unique steric properties of the cyclohexylglycine side chain can lead to novel scaffold architectures that explore different regions of chemical space.

A notable application of the non-deuterated analog, N-Boc-DL-cyclohexylglycine, is its use as a reactant in the preparation of SCH 503034, an orally bioavailable NS3 protease inhibitor. This highlights the role of this amino acid derivative as a key intermediate in the synthesis of complex, biologically active molecules. The availability of the d11-labeled version allows researchers to synthesize deuterated versions of such inhibitors. These labeled compounds can be invaluable in metabolic studies, helping to elucidate the metabolic fate of the drug candidate without the use of radioactive isotopes.

Chiral ligands are essential components of asymmetric catalysis, a field focused on the synthesis of enantiomerically pure compounds. N-Boc-protected amino acids are versatile starting materials for the synthesis of various chiral ligands, including phosphines, which are widely used in transition-metal-catalyzed reactions. tcichemicals.com The synthesis of these ligands often involves the transformation of the amino and carboxylic acid functionalities of the amino acid into coordinating groups.

The cyclohexyl group of this compound can provide the necessary steric bulk to create a well-defined chiral environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions. While specific examples of chiral catalysts or ligands synthesized directly from this compound are not prominent in the literature, the general utility of N-Boc-amino acids in this context is well-established. rsc.org The deuterated nature of the cyclohexyl group in this specific building block could be exploited in mechanistic studies of catalytic reactions, for instance, by using techniques like mass spectrometry to track the ligand during the catalytic cycle.

Development of Isotopic Probes and Analytical Standards

The presence of eleven deuterium atoms in this compound makes it a valuable tool for analytical applications where mass differentiation is key.

Understanding the interactions between small molecules and their protein targets is fundamental to drug discovery. NMR spectroscopy is a powerful technique for elucidating these interactions at an atomic level. Deuterium labeling of either the protein or the ligand can significantly simplify the resulting NMR spectra, making it easier to identify the binding interface and characterize the bound conformation of the ligand. mdpi.comnih.gov

This compound can be incorporated into a larger molecule, such as a peptide or a small molecule inhibitor, to serve as a deuterium-labeled probe. The deuterated cyclohexyl ring would have its proton signals absent in the 1H NMR spectrum, reducing spectral overlap and allowing for the unambiguous observation of signals from the protein or other parts of the ligand. Furthermore, the Boc group itself, with its nine equivalent methyl protons, gives a strong, sharp signal in the 1H NMR spectrum, which can be monitored for changes upon binding to a protein, providing an additional probe for the binding event. nih.gov

Table 2: NMR Techniques for Studying Protein-Ligand Interactions

NMR TechniquePrincipleApplication with Deuterated Probes
Chemical Shift PerturbationChanges in the chemical shifts of protein or ligand signals upon binding.Deuteration simplifies spectra, aiding in the identification of perturbed signals. beilstein-journals.org
Nuclear Overhauser Effect (NOE) SpectroscopyDetects through-space proximity of protons.Intermolecular NOEs between the ligand and protein can define the binding site; deuteration helps in resolving these NOEs. nih.gov
Saturation Transfer Difference (STD) NMRIdentifies which parts of a ligand are in close contact with the protein.Can be used with deuterated ligands to pinpoint binding epitopes.

Quantitative analysis by mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), often relies on the use of stable isotope-labeled internal standards to ensure accuracy and precision. nih.gov These internal standards are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment. They are added to a sample at a known concentration before sample processing and analysis. By comparing the mass spectrometer signal of the analyte to that of the internal standard, any variations in sample preparation, chromatography, or ionization can be corrected for.

This compound is well-suited for use as an internal standard in non-clinical research settings for the quantification of its non-deuterated counterpart or related compounds. For example, in a research study investigating the synthesis and purification of a peptide containing cyclohexylglycine, the d11-labeled analog could be used to accurately quantify the final product. Similarly, in metabolomics or proteomics research, where accurate quantification of amino acids and their derivatives is crucial, deuterated standards are indispensable. nih.govmdpi.com

The use of deuterated internal standards is a common practice in quantitative proteomics to ensure reliable measurement of peptide and protein abundance. mdpi.com While the primary application of this compound as an internal standard would be for the analysis of the corresponding non-labeled compound, its utility extends to the development and validation of analytical methods for novel molecules incorporating the cyclohexylglycine scaffold.

Mechanistic Investigations and Isotopic Labeling Studies

Kinetic Isotope Effect (KIE) Studies Employing N-Boc-DL-cyclohexylglycine-d11

The kinetic isotope effect (KIE) is a phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org This change in rate provides profound insights into the reaction mechanism, particularly concerning bond-breaking or bond-forming events in the rate-determining step. princeton.edupharmacy180.comyoutube.com By comparing the reaction kinetics of this compound with its non-labeled counterpart, scientists can deduce critical mechanistic details.

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed during the slowest step of the reaction. slideshare.netdifferencebetween.comdalalinstitute.com In reactions involving this compound, a primary KIE would manifest if a carbon-deuterium (C-D) bond on the cyclohexane ring is cleaved in the rate-determining step. Due to the greater mass of deuterium (B1214612) compared to hydrogen, the C-D bond has a lower zero-point vibrational energy, making it stronger and requiring more energy to break. pharmacy180.com This results in a slower reaction rate for the deuterated compound, and the ratio of the rate constants (kH/kD) is typically greater than 1.5. pharmacy180.com

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in the bond-making or -breaking process of the rate-determining step. princeton.eduslideshare.netdifferencebetween.com These effects are generally smaller than primary KIEs, with kH/kD values often between 1.0 and 1.5. pharmacy180.com For this compound, deuterium atoms on the cyclohexane ring could exert a secondary KIE on a reaction at the amino acid's carboxyl or amino group. Such effects can arise from changes in hybridization (e.g., sp3 to sp2) or steric hindrance at the reaction center and provide subtle clues about the transition state's structure. princeton.eduslideshare.net

Table 1: Interpreting Hypothetical Kinetic Isotope Effect (KIE) Values

Observed KIE (kH/kD) Type of Isotope Effect Interpretation
6.5PrimarySignificant C-H/C-D bond breaking occurs in the rate-determining step; the transition state is likely symmetrical. pharmacy180.com
2.8PrimaryC-H/C-D bond breaking is involved in the rate-determining step; may indicate a non-linear or early/late transition state. princeton.edu
1.2SecondaryNo C-H/C-D bond breaking in the rate-determining step; suggests a change in hybridization (e.g., sp2 to sp3) near the labeled position. princeton.edudalalinstitute.com
1.0No Isotope EffectThe labeled position is not involved in and does not influence the rate-determining step.
0.8Inverse SecondaryThe transition state is more sterically crowded or has a stiffer vibrational potential at the labeled position than the reactant.

The magnitude of the KIE is a powerful diagnostic tool for identifying the rate-determining step of a reaction. A substantial primary KIE provides strong evidence that the cleavage of a C-H/C-D bond is the reaction's bottleneck. pharmacy180.comyoutube.com Conversely, the absence of a significant KIE (a value near 1.0) suggests that C-H bond breaking occurs in a fast step before or after the rate-determining step. pharmacy180.com

Furthermore, KIE studies can illuminate the geometry of the transition state—the highest energy point on the reaction pathway. ucsb.edufiveable.megithub.io The magnitude of the primary KIE is sensitive to the extent of bond breaking in the transition state. pharmacy180.com A maximal KIE often corresponds to a transition state where the hydrogen/deuterium atom is symmetrically shared between the donor and acceptor atoms. Smaller KIE values may indicate an "early" transition state (resembling reactants) or a "late" transition state (resembling products). pharmacy180.com Secondary KIEs also contribute to this picture by providing information about the structural environment around the reaction center. princeton.edu

Elucidation of Enzymatic Reaction Mechanisms through Deuterium Tracers

Isotopically labeled compounds are invaluable for deciphering the complex mechanisms of enzyme-catalyzed reactions. nih.govnih.gov this compound can serve as a tracer, allowing researchers to follow the fate of the deuterium atoms throughout a biochemical transformation, providing direct evidence of the chemical events occurring within the enzyme's active site. nih.govwikipedia.org

By introducing this compound as a substrate or precursor in an enzymatic system, scientists can analyze the products to determine where the deuterium labels have been retained or lost. This analysis, often performed using mass spectrometry or NMR spectroscopy, pinpoints the specific C-H bonds that are broken or formed during the catalytic cycle. wikipedia.org This information is crucial for identifying key mechanistic steps, such as proton abstraction or hydride transfer, which are common in many enzymatic reactions. nih.gov

Enzymes are renowned for their exquisite stereospecificity, meaning they can distinguish between stereoisomers and catalyze reactions that produce a single stereoisomeric product. libretexts.org Deuterium-labeled substrates like this compound are instrumental in probing the stereochemical course of these reactions. For instance, by determining the specific stereochemical position of a deuterium atom in the product, researchers can deduce whether a reaction proceeds with inversion or retention of configuration at a chiral center. rsc.org This level of detail is fundamental to building accurate models of how an enzyme's active site architecture dictates the stereochemical outcome of the reaction it catalyzes. libretexts.org

Tracing Biosynthetic Pathways of Related Natural Products using Labeled Precursors

Many complex natural products are assembled in living organisms through multi-step biosynthetic pathways. nih.govresearchgate.net Deuterium-labeled compounds can act as labeled precursors to map these intricate pathways. mdpi.com By administering this compound to an organism (such as a plant or microorganism), it can be incorporated into the biosynthesis of larger, more complex molecules. Subsequent isolation and analysis of the final natural product can reveal the location and pattern of deuterium incorporation. nih.govacs.org This acts as a molecular map, tracing the flow of atoms from the precursor to the final product and helping to identify previously unknown intermediates and enzymatic steps in the pathway. nih.govnih.gov

Table 2: Hypothetical Deuterium Incorporation in a Natural Product Biosynthesis Study

Analyte Mass Shift (m/z) Deuterium Atoms Incorporated Inference
Precursor (this compound)+1111The labeled precursor was successfully administered.
Intermediate A+1111The entire cyclohexylglycine-d11 moiety is intact in this intermediate.
Intermediate B+99Two deuterium atoms were lost, suggesting an enzymatic reaction (e.g., oxidation) at the C-H bonds that were deuterated.
Final Natural Product+99The core structure from Intermediate B is incorporated into the final product without further loss of deuterium from the ring.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of N-Boc-DL-cyclohexylglycine-d11. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed DFT studies can map the molecular electrostatic potential (MESP), which highlights the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding intermolecular interactions and predicting sites susceptible to electrophilic or nucleophilic attack. semanticscholar.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights into the molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. nih.gov

Table 1: Hypothetical Calculated Electronic Properties of this compound (Illustrative)
PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability
LUMO Energy-0.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)6.3 eVRelates to chemical reactivity and kinetic stability nih.gov
Total Dipole Moment2.5 DebyeMeasures overall polarity of the molecule
Chemical Hardness (η)3.15 eVMeasures resistance to change in electron distribution

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Interactions

The flexibility of the cyclohexyl ring and the rotatable bonds in the amino acid backbone mean that this compound can adopt numerous conformations. Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, aims to identify the stable, low-energy structures of the molecule. Understanding the preferred conformations is essential, as the three-dimensional shape of the molecule dictates how it interacts with other molecules, such as solvent or biological macromolecules.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and translations in a simulated environment, such as in a box of water molecules. mdpi.comsemanticscholar.org These simulations reveal the conformational landscape of this compound, showing how it transitions between different shapes and how it interacts with its surroundings.

When studying interactions with a biological target, such as an enzyme, MD simulations can be used to model the binding process. nih.gov These simulations can predict the preferred binding mode, calculate the binding free energy, and identify the key intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. This information is invaluable for understanding the molecule's biological activity and for guiding the design of more potent analogues. nih.gov

Table 2: Typical Parameters for an MD Simulation of this compound in a Solvent Box
ParameterTypical Value/SettingPurpose
Force FieldCHARMM, AMBER, or GROMOSDefines the potential energy function for the atoms
Solvent ModelTIP3P or SPC/E WaterRepresents the aqueous environment
Simulation Time100 - 500 nanosecondsEnsures adequate sampling of conformational space mdpi.com
Temperature300 KSimulates physiological conditions
Pressure1 barSimulates atmospheric pressure
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature

Prediction of Spectroscopic Properties and Deuterium (B1214612) Isotope Effects

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, methods like DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.govarxiv.org Similarly, nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts for nuclei like ¹H, ¹³C, and ¹⁵N. researchgate.net

A key area of investigation for this molecule is the computational prediction of deuterium isotope effects. The replacement of hydrogen with deuterium (a heavier isotope) leads to subtle but measurable changes in spectroscopic properties. In IR spectroscopy, the C-D bond vibration occurs at a lower frequency than the corresponding C-H bond vibration due to the increased mass. DFT calculations can accurately predict these shifts. nih.gov Furthermore, complex phenomena such as Fermi resonances, where vibrational modes interact, are sensitive to isotopic substitution and can be modeled computationally. nih.gov

In NMR spectroscopy, deuterium substitution causes small changes in the chemical shifts of nearby nuclei, known as deuterium isotope effects (DIEs). ruc.dk These effects are defined as ⁿΔX(D) = δX(H) - δX(D), where 'n' is the number of bonds separating the observed nucleus X from the deuterium atom. researchgate.net DIEs are sensitive to factors like molecular geometry, hybridization, and hydrogen bonding, providing a fine probe of molecular structure. researchgate.netruc.dkrsc.org Quantum chemical calculations can predict the magnitude and sign of these isotope effects, offering valuable support for the assignment of complex NMR spectra and the characterization of non-covalent interactions. researchgate.net

Table 3: Predicted Deuterium Isotope Effects on ¹³C NMR Chemical Shifts (ⁿΔC = δC(H) - δC(D) in ppm) in a Hypothetical Environment (Illustrative)
Carbon AtomNumber of Bonds (n)Predicted Isotope Effect (ppm)Structural Information Gained
α-Carbon2 (from D on cyclohexyl)+0.05 to +0.15Proximity and orientation of the cyclohexyl ring
Carbonyl Carbon3+0.01 to +0.05Through-bond electronic effects
Boc Carbons4-6<0.01Long-range effects, often negligible

Rational Design of Novel Deuterated Cyclohexylglycine Derivatives for Specific Research Applications

The insights gained from the computational investigations described in the previous sections form the basis for the rational design of new molecules. nih.govrsc.org By understanding the structure-property relationships of this compound, researchers can make targeted modifications to create novel derivatives with enhanced or specific properties for various research applications.

For example, if MD simulations show that a particular part of the cyclohexyl ring makes an unfavorable interaction with a target protein, new derivatives could be designed where that part of the ring is modified to improve binding affinity. Quantum chemical calculations of reactivity profiles could guide the chemical synthesis of these new compounds by predicting the most likely outcomes of a reaction.

Furthermore, computational prediction of spectroscopic properties allows for the design of novel isotopic labels as probes. A derivative could be designed with deuterium placed at a specific site to create a unique spectroscopic signature that reports on a particular molecular event, such as a conformational change or a binding interaction. By calculating the expected IR frequency or NMR isotope effect, researchers can design the ideal molecular probe before undertaking complex and costly synthesis. This synergy between computational prediction and experimental work accelerates the development of new chemical tools for biological and materials science research.

Table 4: Rational Design Strategy for a Novel Deuterated Cyclohexylglycine Derivative
Design GoalComputational MethodProposed ModificationPredicted Outcome
Increase binding affinity to Target XMolecular Dynamics (MD)Add a hydroxyl group to the 4-position of the cyclohexyl ringFormation of a new hydrogen bond with the target; increased binding free energy
Enhance metabolic stabilityQuantum Chemistry (Reactivity)Introduce deuterium at the α-carbonStrengthen the C-H bond, slowing metabolic oxidation (Kinetic Isotope Effect)
Create a unique IR probeDFT (Vibrational Analysis)Synthesize a derivative with a C≡D bondCreate a sharp, isolated absorption in the "silent" region of the IR spectrum

Future Research Directions and Challenges

Advancements in Scalable and Sustainable Deuteration Methodologies

The synthesis of deuterated amino acids is a cornerstone for their broader application. nih.gov A primary challenge lies in developing methods that are not only efficient but also scalable and environmentally sustainable. Current research focuses on moving beyond traditional techniques to more advanced catalytic systems.

Metal-catalyzed hydrogen/deuterium (B1214612) (H/D) exchange reactions are a prominent area of development. researchgate.netresearchgate.net Catalysts such as ruthenium on carbon (Ru/C) and platinum on carbon (Pt/C) have been used for the deuteration of amino acids, often utilizing deuterium oxide (D₂O) as an economical and sustainable deuterium source. nih.govmdpi.commdpi.com For instance, a scalable method using 5% Ru/C in D₂O under a hydrogen atmosphere has been reported to achieve high levels of α-deuteration on various amino acids. nih.gov However, a significant challenge with many metal-catalyzed methods is the potential for racemization, where control over the stereochemistry of the α-carbon is lost. mdpi.comnih.gov

Biocatalytic methods present a highly promising alternative, offering exceptional control over site- and stereoselectivity. nih.govnih.gov Enzymes, such as pyridoxal phosphate (PLP)-dependent enzymes, can catalyze deuteration with strict stereochemical control, avoiding the racemization issues seen with some chemical methods. nih.govnih.gov These enzymatic reactions are performed under mild, sustainable conditions, but their practical applications can be limited by the enzyme's substrate specificity. nih.gov Expanding the toolbox of deuteration biocatalysts is a key area of future research. nih.gov

Continuous flow chemistry is also emerging as a powerful tool for scalable and sustainable deuteration, offering precise control over reaction conditions and potentially reducing waste. colab.ws

MethodologyKey FeaturesAdvantagesChallenges & Future Directions
Metal-Catalyzed H/D Exchange Uses catalysts like Ru/C or Pt/C with D₂O. nih.govmdpi.comScalable, uses an inexpensive deuterium source. nih.govmdpi.comRisk of racemization (loss of stereochemistry). mdpi.com Future work aims to improve catalyst selectivity.
Biocatalysis Employs enzymes (e.g., PLP-dependent) for H/D exchange. nih.govnih.govHigh site- and stereoselectivity, mild reaction conditions. nih.govnih.govSubstrate scope can be limited. nih.gov Research is focused on discovering and engineering new enzymes.
Continuous Flow Chemistry Performs deuteration reactions in a continuously flowing stream. colab.wsEnhanced safety, scalability, and precise process control. colab.wsRequires specialized equipment; optimization of flow conditions for specific substrates is needed.

Integration of N-Boc-DL-cyclohexylglycine-d11 into Automated Synthesis Platforms for High-Throughput Research

Automated synthesis platforms are revolutionizing chemical research by enabling the rapid production and screening of large numbers of compounds. merckmillipore.comwikipedia.org These robotic systems combine hardware for tasks like liquid and solid handling with software control to perform multi-step syntheses with high speed and reduced human error. wikipedia.org

The integration of specialized building blocks like this compound into these platforms is a key future direction. The N-Boc protecting group is particularly well-suited for automated synthesis, as "Boc protection" and "Boc deprotection" are standard reactions available on many commercial platforms, such as those that use pre-filled reagent cartridges. merckmillipore.com

By incorporating this compound into an automated workflow, researchers could rapidly synthesize libraries of deuterated peptides and peptidomimetics. This would accelerate high-throughput screening efforts in drug discovery, where the deuterium label can be used to study a drug candidate's metabolic stability. researchgate.netnih.gov The kinetic isotope effect resulting from deuteration can slow down metabolism, potentially improving a drug's pharmacokinetic profile. nih.govnih.gov Automated platforms can facilitate the systematic exploration of these effects by generating numerous structural analogs for parallel testing. nih.gov

Automated Platform CapabilityDescriptionRelevance for this compound
Gravimetric Solid Dispensing Robotic tools precisely weigh and dispense solid reagents. imperial.ac.ukEnables accurate dispensing of the this compound starting material for multiple parallel reactions.
Volumetric Liquid Handling Automated pipetting and transfer of solvents and liquid reagents. imperial.ac.ukCrucial for adding reagents for coupling and deprotection steps in peptide synthesis.
Programmable Reaction Conditions Computer control over temperature, pressure, and mixing for multiple reactors simultaneously. wikipedia.orgimperial.ac.ukAllows for high-throughput optimization of reaction conditions for incorporating the deuterated amino acid.
Automated Purification Integrated systems for techniques like liquid-liquid extraction or solid-phase extraction. imperial.ac.ukStreamlines the isolation of the final deuterated products, increasing overall research efficiency.

Exploration of Novel Interdisciplinary Research Applications (e.g., Materials Science, Supramolecular Chemistry)

While the primary applications of deuterated amino acids are in medicine and biology, there are significant opportunities in interdisciplinary fields like materials science and supramolecular chemistry. researchgate.net The unique physical properties imparted by deuterium make this compound a valuable tool for probing molecular structure and dynamics.

In materials science , incorporating this bulky, deuterated, non-proteinogenic amino acid into polymers or peptide-based materials could significantly alter their properties. The substitution of hydrogen with deuterium can influence bond vibrations and intermolecular interactions, potentially affecting the thermal stability and mechanical properties of the resulting materials. Furthermore, techniques like neutron scattering, which can distinguish between hydrogen and deuterium, could be used to gain detailed insights into the structure and organization of these materials at a molecular level. mdpi.com

In supramolecular chemistry , which studies complex assemblies of molecules, deuterated compounds are invaluable probes. clearsynth.com this compound could be incorporated into self-assembling peptides to study folding mechanisms and intermolecular interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. clearsynth.com Deuteration simplifies NMR spectra and can enhance the sensitivity of certain experiments, providing clearer structural information. clearsynth.com This allows for detailed investigation of host-guest interactions, protein folding dynamics, and the assembly of complex biological structures.

Addressing Stereochemical Control Challenges in Deuterated Amino Acid Synthesis

A persistent challenge in the synthesis of deuterated amino acids is achieving precise control over stereochemistry. researchgate.netnih.gov Many effective deuteration methods, particularly those involving metal catalysts under harsh conditions, can lead to racemization at the α-carbon, producing a mixture of D and L enantiomers. mdpi.comnih.gov While the subject compound, this compound, is a racemic mixture, the ability to selectively synthesize the pure D- or L-enantiomer is highly desirable for many applications, especially in pharmacology and structural biology.

Future research must focus on two key areas:

Stereoselective Synthesis: Developing new synthetic methods that introduce deuterium without scrambling the existing stereochemistry or that create a desired stereocenter with high fidelity. Biocatalytic approaches are a leading strategy here due to the inherent stereospecificity of enzymes. nih.govnih.gov Chemical methods using chiral catalysts or auxiliaries are also an active area of investigation. researchgate.net

Enantiomeric Resolution: Improving methods for separating racemic mixtures of deuterated amino acids. Techniques like chiral High-Performance Liquid Chromatography (HPLC) are effective for separating N-Boc protected amino acid enantiomers and represent a viable, though often costly, post-synthesis solution. mdpi.comnih.gov

Successfully addressing these challenges will be crucial for unlocking the full potential of stereoisotopomers like N-Boc-D-cyclohexylglycine-d11 and N-Boc-L-cyclohexylglycine-d11 in advanced research applications.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing and characterizing N-Boc-DL-cyclohexylglycine-d11?

  • Methodology : Synthesis typically involves deuterium incorporation via catalytic exchange or deuterated reagent use. Characterization requires nuclear magnetic resonance (NMR) to confirm deuteration at specific positions (e.g., cyclohexyl or glycine moieties) and mass spectrometry (MS) to verify isotopic purity (>98% d11). For stability, monitor degradation under varying temperatures and humidity using accelerated aging studies. Always reference safety protocols for handling deuterated compounds, including fume hood use and protective equipment .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize deuterium loss and hydrolysis of the Boc group. Conduct periodic stability tests via HPLC to detect degradation products. Adhere to institutional guidelines for hazardous chemical storage, including segregation from reactive agents and disposal through certified waste management systems .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the reactivity of this compound in enzymatic studies?

  • Methodology : Design kinetic experiments comparing reaction rates of deuterated vs. non-deuterated analogs. Use stopped-flow spectroscopy or LC-MS to measure kcat/KMk_{\text{cat}}/K_M changes. Account for primary DIEs (C-D bond cleavage) and secondary DIEs (conformational changes) by analyzing isotopic ratios in products. Validate findings with computational models (e.g., DFT calculations) to isolate electronic vs. steric effects .

Q. What experimental design principles are critical for in vivo tracer studies using this compound?

  • Methodology : Follow NIH preclinical guidelines for animal studies:

  • Controls : Include non-deuterated and solvent-control groups.
  • Dosing : Optimize via pharmacokinetic profiling (e.g., LC-MS/MS of plasma/tissue samples).
  • Endpoint Analysis : Use isotope-ratio mass spectrometry (IRMS) to track deuterium retention in metabolites. Document all protocols in line with ARRIVE 2.0 standards to ensure reproducibility .

Q. How can researchers resolve contradictions in metabolic data from studies using this compound?

  • Methodology : Cross-validate findings using orthogonal techniques:

  • Purity Checks : Quantify isotopic impurities via high-resolution MS and adjust statistical models for batch variability.
  • Analytical Limits : Compare NMR (structural confirmation) vs. IRMS (isotopic abundance) to identify methodological biases.
  • Meta-Analysis : Use PRISMA guidelines to systematically review literature, highlighting confounders like solvent effects or enzymatic batch variability .

Q. What are the challenges in applying this compound to investigate protein folding dynamics?

  • Methodology : Incorporate the compound into peptide synthesis via solid-phase methods, then use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map folding pathways. Challenges include:

  • Deuterium Back-Exchange : Minimize by maintaining low pH and temperature during quenching.
  • Data Interpretation : Apply software (e.g., DynamX) to differentiate signal noise from true conformational shifts. Validate with cryo-EM or X-ray crystallography for structural alignment .

Q. How do isotopic impurities in this compound impact quantitative metabolic flux analysis?

  • Methodology :

  • Impurity Quantification : Use calibration curves with known d0/d11 mixtures to establish LC-MS detection limits.
  • Flux Correction : Apply computational tools (e.g., IsoCor) to normalize raw data for residual protiated species.
  • Sensitivity Analysis : Model error propagation to determine acceptable impurity thresholds (<2% for most tracer studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.